![molecular formula C15H14BrNO3 B5693748 N-(2-bromophenyl)-2,3-dimethoxybenzamide](/img/structure/B5693748.png)
N-(2-bromophenyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(2-bromophenyl)-2,3-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and two methoxy groups attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-bromoaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and increase the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.
Reduction Reactions: Products include amines or alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
N-(2-bromophenyl)-2,3-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science:
Biological Research: It is used as a probe to study various biochemical pathways and interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in the binding affinity and specificity of the compound. The compound may inhibit or activate certain pathways by binding to active sites or allosteric sites on target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2,3-dimethoxybenzamide
- N-(2-fluorophenyl)-2,3-dimethoxybenzamide
- N-(2-iodophenyl)-2,3-dimethoxybenzamide
Uniqueness
N-(2-bromophenyl)-2,3-dimethoxybenzamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-bromophenyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-9-5-6-10(14(13)20-2)15(18)17-12-8-4-3-7-11(12)16/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKBVXUDSUXNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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